Cas no 2034633-08-2 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide structure
2034633-08-2 structure
商品名:N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
CAS番号:2034633-08-2
MF:C14H13N3O4
メガワット:287.2707
CID:5354866

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
    • インチ: 1S/C14H13N3O4/c1-19-13-5-10(16-7-17-13)14(18)15-6-9-2-3-11-12(4-9)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,15,18)
    • InChIKey: MBVPTRKJPLHHEE-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C(=C([H])C1=2)C([H])([H])N([H])C(C1=C([H])C(=NC([H])=N1)OC([H])([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 368
  • トポロジー分子極性表面積: 82.6
  • 疎水性パラメータ計算基準値(XlogP): 1.4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6494-0387-2mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
2mg
$59.0 2023-09-08
Life Chemicals
F6494-0387-4mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
4mg
$66.0 2023-09-08
Life Chemicals
F6494-0387-1mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
1mg
$54.0 2023-09-08
Life Chemicals
F6494-0387-5mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
5mg
$69.0 2023-09-08
Life Chemicals
F6494-0387-3mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
3mg
$63.0 2023-09-08
Life Chemicals
F6494-0387-2μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6494-0387-5μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide
2034633-08-2
5μmol
$63.0 2023-09-08

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide 関連文献

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamideに関する追加情報

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide: A Comprehensive Overview

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide, with the CAS number 2034633-08-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents. The benzodioxolyl moiety and the pyrimidine core are key structural elements that contribute to its unique chemical and pharmacological properties.

The benzodioxol-5-yl group, also known as an oxygenated phenyl ring, is a common structural motif in many bioactive molecules. Its presence in this compound suggests possible interactions with biological targets such as enzymes and receptors. The 6-methoxypyrimidine moiety is another critical component, often found in medicinal chemistry due to its ability to modulate biological pathways. Pyrimidine derivatives are well-documented for their roles in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments.

The carboxamide functional group at the 4-position of the pyrimidine ring further enhances the compound's potential for biological activity. Carboxamides are known for their versatility in drug design, often serving as pharmacophores that interact with biological targets. The combination of these structural features makes N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. These studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary computational studies have indicated potential interactions with kinases and other enzymes relevant to cancer biology.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays have shown promising results in terms of inhibitory activity against specific enzymatic targets. These findings align with the structural features predicted by computational models and highlight the compound's potential as a lead molecule for further drug development. The benzodioxolyl group appears to be crucial for binding affinity, while the pyrimidine core and carboxamide moiety contribute to specificity.

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide involves multi-step organic reactions that require careful optimization. The introduction of the benzodioxolyl group necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently.

The development of novel synthetic routes has been a focus in recent research efforts. These methods not only improve the efficiency of producing N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide but also provide opportunities for scalability and cost reduction. Such advancements are crucial for transitioning promising candidates into viable drug candidates suitable for clinical trials.

Evaluation of the compound's pharmacokinetic properties is essential before advancing into clinical applications. Studies on solubility, stability, and metabolic degradation will provide critical insights into its behavior within biological systems. These parameters are essential for determining appropriate dosing regimens and minimizing potential side effects.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying bioactive compounds like N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide. HTS allows for rapid testing of large libraries of compounds against various biological targets, enabling researchers to identify hits with desirable properties efficiently. This approach has been instrumental in discovering new therapeutic agents across multiple disease areas.

Future research directions include exploring derivatives of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide to enhance its pharmacological profile. By modifying specific structural elements, researchers aim to improve binding affinity, selectivity, and pharmacokinetic properties. Such modifications can be guided by computational modeling and experimental data from initial assays.

The role of N-(2H-pyrrole)-3-carboxylic acid derivatives in medicinal chemistry cannot be overstated. These compounds have been widely studied for their potential therapeutic applications due to their ability to interact with various biological targets. While not directly related to our compound of interest, understanding the broader context of pyrrole derivatives provides valuable insights into drug design strategies that may be applicable to N-[(2H-pyrrole)-3-carboxylic acid]methyl]-6-methoxypyrimidine-4-carboxamide.

In conclusion, N-[(2H-hexahydroquinolin)]methyl]-6-methoxypyrimidin-4-carboxamide represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its development into a novel drug entity.

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